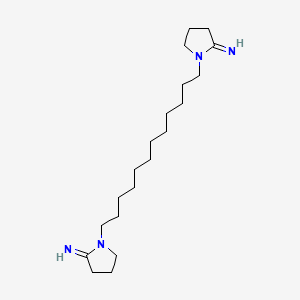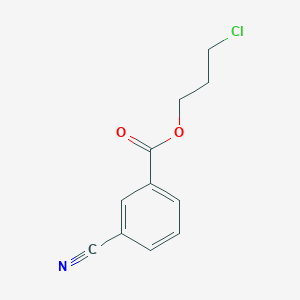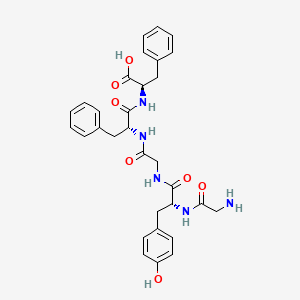
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, D-tyrosine, glycine, D-phenylalanine, and D-phenylalanine. This compound is notable for its unique sequence and the presence of D-amino acids, which are less common in naturally occurring peptides. The inclusion of D-amino acids can confer increased stability and resistance to enzymatic degradation, making it of particular interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like DTT or TCEP are commonly employed.
Substitution: Amino acid analogs are introduced during the SPPS process using standard coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can yield peptides with reduced disulfide bonds.
Aplicaciones Científicas De Investigación
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent due to its stability and resistance to degradation.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of D-amino acids can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include signal transduction cascades or metabolic processes influenced by the peptide’s structure and composition.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-D-phenylalanine: A simpler dipeptide with similar stability properties.
Glycyl-D-tyrosine: Another peptide with a D-tyrosine residue, used in similar research contexts.
D-phenylalanyl-D-phenylalanine: A dipeptide with two D-phenylalanine residues, offering insights into the effects of D-amino acids.
Uniqueness
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct stability and biological activity. Its resistance to enzymatic degradation and potential for targeted interactions make it a valuable compound for various applications.
Propiedades
Número CAS |
644997-12-6 |
|---|---|
Fórmula molecular |
C31H35N5O7 |
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H35N5O7/c32-18-27(38)34-24(16-22-11-13-23(37)14-12-22)29(40)33-19-28(39)35-25(15-20-7-3-1-4-8-20)30(41)36-26(31(42)43)17-21-9-5-2-6-10-21/h1-14,24-26,37H,15-19,32H2,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t24-,25-,26-/m1/s1 |
Clave InChI |
UBYYUYZIZSYVIK-TWJOJJKGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)CN |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


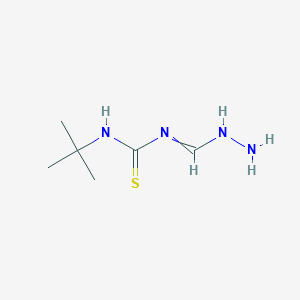
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
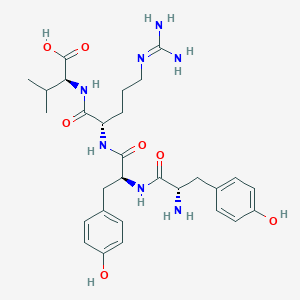
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
![(E)-Methyl[(4E)-4-(2-phenylethylidene)cyclohexa-2,5-dien-1-ylidene]oxidanium](/img/structure/B12605590.png)
difluorosilane](/img/structure/B12605619.png)
